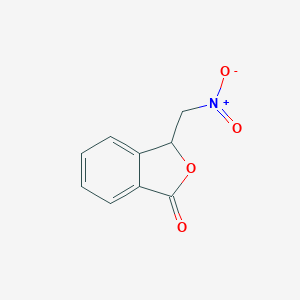

3-(Nitromethyl)-2-benzofuran-1(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(nitromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCCJTPPLWDHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290943 | |

| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-68-3 | |

| Record name | 3598-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Nitromethyl)-2-benzofuran-1(3H)-one. This molecule, belonging to the isobenzofuranone (phthalide) class of compounds, is of significant interest due to the diverse biological activities associated with its structural scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's physicochemical characteristics, a robust synthetic protocol, and an analysis of its reactivity and stability. Furthermore, we delve into the known and potential biological activities of this compound and its analogs, providing a foundation for future research and development endeavors.

Introduction: The Isobenzofuranone Scaffold and the Significance of the Nitromethyl Substituent

The isobenzofuran-1(3H)-one, or phthalide, framework is a recurring motif in a multitude of natural products and pharmacologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] The introduction of a nitromethyl group at the C-3 position of the benzofuranone core, yielding this compound, presents a unique combination of a biologically active scaffold with a versatile functional group.

The nitro group is a powerful electron-withdrawing group that can significantly influence the electronic properties and reactivity of the molecule.[5] It is also a key pharmacophore in many established drugs and can participate in various biological interactions. This guide aims to provide a detailed understanding of this specific molecule, consolidating available data and providing expert insights into its chemical behavior and potential for therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem[6] |

| Molecular Weight | 193.16 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 3598-68-3 | VSNCHEM[7] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Boiling Point | 405.3 °C at 760 mmHg | Guidechem[8] |

| Flash Point | 214.6 °C | Guidechem[8] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[1] | General Knowledge |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, a methine proton at the C-3 position, and the methylene protons of the nitromethyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, the methine carbon at C-3, and the methylene carbon of the nitromethyl group.[9]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong absorption for the C=O stretch of the γ-lactone, characteristic peaks for the C-O stretching of the ester, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Characterization

The primary synthetic route to this compound is the Henry reaction (nitroaldol reaction) between 2-formylbenzoic acid (o-phthalaldehydic acid) and nitromethane.[1][10] This reaction involves the base-catalyzed addition of the nitromethane anion to the aldehyde group of 2-formylbenzoic acid, followed by an intramolecular cyclization to form the lactone ring.

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Henry reaction and general synthetic methods for related compounds.

Materials:

-

2-Formylbenzoic acid

-

Nitromethane

-

Triethylamine (or another suitable base)

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add nitromethane (in excess, typically 5-10 equivalents) followed by a catalytic amount of a base like triethylamine (0.1-0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with glacial acetic acid to neutralize the base.

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the benzofuranone core and the nitromethyl substituent.

Figure 2: Key reactivity pathways of this compound.

Reactivity towards Electrophiles

The benzene ring of the benzofuranone system can undergo electrophilic aromatic substitution reactions. The lactone ring is generally deactivating, directing incoming electrophiles to the positions meta to the carbonyl group.

Reactivity towards Nucleophiles

-

Lactone Ring Opening: The γ-lactone is susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening to form a salt of 2-(1-hydroxy-2-nitroethyl)benzoic acid.[1]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This provides a synthetic handle to introduce further diversity into the molecule.

-

α-Proton Abstraction: The methylene protons alpha to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then react with various electrophiles, allowing for further functionalization at the methyl position.

Stability and Storage

This compound is expected to be a relatively stable solid under standard laboratory conditions. However, nitroalkanes can be thermally sensitive and may decompose at elevated temperatures.[6][11] It is recommended to store the compound in a cool, dry, and well-ventilated place, away from strong bases and reducing agents. The provided Safety Data Sheet (SDS) should be consulted for detailed handling and storage information.[12]

Applications in Research and Drug Development

The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a nitro group can confer or enhance a variety of biological activities.

Potential as an Anticancer Agent

Numerous derivatives of isobenzofuran-1(3H)-one have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The cytotoxic effects are often attributed to their ability to interfere with cellular processes such as cell division and signaling pathways. The presence of the nitro group in this compound could potentially enhance these effects or introduce novel mechanisms of action.

Antimicrobial Properties

Nitro-containing heterocyclic compounds are well-known for their antimicrobial properties.[13][14][15] The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Therefore, this compound is a promising candidate for evaluation as an antibacterial or antifungal agent.

Neuroprotective and Other CNS Activities

Recent studies have highlighted the potential of isobenzofuranone derivatives as neuroprotective agents and for the treatment of central nervous system (CNS) disorders, including depression.[3][4] The specific contribution of the nitromethyl group to these activities warrants further investigation.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for applications in medicinal chemistry and drug discovery. Its chemical properties, characterized by the reactive benzofuranone core and the versatile nitromethyl group, offer numerous avenues for further chemical modification and the development of novel derivatives.

Future research should focus on:

-

Optimization of the synthetic protocol to improve yields and scalability.

-

A thorough investigation of its chemical reactivity , particularly the reactions involving the nitromethyl group.

-

Comprehensive biological screening to evaluate its efficacy as an anticancer, antimicrobial, and neuroprotective agent.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to guide the design of more potent and selective analogs.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this compound.

References

-

Whelton, B. D., & Huitric, A. C. (1970). 3-Nitromethylphthalide and 2-phenyl-3-nitromethylphthalimidine. The Journal of Organic Chemistry, 35(9), 3143–3144. [Link]

- Delgado, G., & Chávez, M. I. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. In Studies in Natural Products Chemistry (Vol. 54, pp. 31-92). Elsevier.

- Asif, M. (2022).

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Zoubi, R. M., & Al-Majid, A. M. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2947.

- Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 548-555.

- Navaneetha, D., & Harikrishna, E. (2022). SYNTHESIS AND BIOLOGICAL ACTIVE COMPOUNDS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS: A REVIEW. RASĀYAN Journal of Chemistry, 15(3), 1709-1717.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Beck, C. A., et al. (2021). Chemistry and biological activities of naturally occurring phthalides. RSC Advances, 11(23), 13916-13931.

- A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.).

- Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). Journal of Medicinal Chemistry.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.

-

Phthalide. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Method for preparing isobenzofuran-1(3H)-one compound. (2015).

-

Henry reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Cormac Quigley. (2022, May 9). Henry Reaction [Video]. YouTube.

- Reactivity of Benzofuran Derivatives. (2025).

- 3-(NITROMETHYL)-2-BENZOFURAN-1(3H)

- A Comparative QSAR study of aryl-substituted isobenzofuran- 1(3H)-ones inhibitors. (2019).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. (n.d.). PubMed.

- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.).

- Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (2023).

- 5.2 – Solutions for Chapter 3 – Reactivity – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). eCampusOntario Pressbooks.

- Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. (n.d.). the NIST WebBook.

- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline.

- This compound 3598-68-3 United Kingdom. (n.d.). Guidechem. Kingdom. (n.d.). Guidechem.

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. guidechem.com [guidechem.com]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Henry Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one

This guide provides a comprehensive overview and detailed procedural insights into the synthesis of 3-(nitromethyl)-2-benzofuran-1(3H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of the Phthalide Scaffold

The 2-benzofuran-1(3H)-one, commonly known as the phthalide scaffold, is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules.[1] The inherent biological activities associated with this core, coupled with its utility as a versatile synthetic intermediate, have rendered the development of efficient and selective methods for its synthesis an area of significant research interest. The introduction of a nitromethyl group at the 3-position further enhances the synthetic utility of the phthalide core, providing a handle for a variety of chemical transformations.

This guide will focus on a primary and effective pathway for the synthesis of this compound, proceeding through a base-catalyzed condensation of 2-formylbenzoic acid with nitromethane, followed by an intramolecular cyclization.

Core Synthesis Pathway: A Two-Step, One-Pot Approach

The most direct and established route to this compound involves a tandem reaction sequence initiated by a Henry (nitroaldol) reaction, followed by an intramolecular lactonization. This approach is both atom-economical and efficient, starting from readily available commercial reagents.

Reaction Overview

The overall transformation can be summarized as follows:

Caption: Overall synthetic transformation.

Mechanistic Insights: A Tale of Two Reactions

The synthesis hinges on two fundamental organic reactions occurring in sequence:

-

The Henry Reaction: This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2] In this synthesis, a base abstracts an acidic proton from nitromethane to generate a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-formylbenzoic acid.

-

Intramolecular Lactonization: The resulting β-nitro alcohol intermediate, 2-(1-hydroxy-2-nitroethyl)benzoic acid, undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization. The carboxylic acid moiety acts as an internal nucleophile, attacking the carbon bearing the hydroxyl group, leading to the formation of the five-membered lactone ring and elimination of a water molecule.

The detailed mechanistic pathway is illustrated below:

Sources

3-(Nitromethyl)-2-benzofuran-1(3H)-one IUPAC name and synonyms

An In-depth Technical Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one

Introduction

The benzofuranone scaffold is a prominent heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2] These structures, characterized by a fused benzene and furan-2-one ring system, are recognized for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[2][3][4] this compound, a derivative of this important class, presents a unique combination of a lactone and a nitroalkane functional group, suggesting a rich chemical reactivity and potential for further synthetic elaboration. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications for researchers in chemistry and drug discovery.

Nomenclature and Chemical Identity

The formal identification of a chemical entity is critical for unambiguous scientific communication. The nomenclature and key identifiers for this compound are summarized below.

The accepted IUPAC name for the compound is 3-(nitromethyl)-3H-2-benzofuran-1-one .[5] However, it is also widely known by several synonyms, reflecting different naming conventions and historical usage.

| Identifier | Value | Source |

| IUPAC Name | 3-(nitromethyl)-3H-2-benzofuran-1-one | PubChem[5] |

| CAS Number | 3598-68-3 | PubChem, Guidechem[5][6] |

| Molecular Formula | C₉H₇NO₄ | PubChem[5] |

| Molecular Weight | 193.16 g/mol | PubChem[5] |

| Synonyms | 3-NITROMETHYLPHTHALIDE, 3-(nitromethyl)isobenzofuran-1(3H)-one, 3-(Nitromethyl)phthalide | PubChem[5] |

The core structure is based on phthalide, which is the simplest benzolactone, also known as 1(3H)-isobenzofuranone.[7][8] The substituent at the 3-position dictates the specific properties and reactivity of the molecule.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various experimental settings, including solubility, membrane permeability, and chromatographic behavior.

| Property | Value | Source |

| Boiling Point | 405.3 °C at 760 mmHg | Guidechem[6] |

| Flash Point | 214.6 °C | Guidechem[6] |

| XLogP3 | 0.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Polar Surface Area | 72.1 Ų | PubChem[5] |

Synthesis and Reactivity

A plausible synthetic approach involves the reaction of a suitable precursor with a nitromethane equivalent. General strategies for constructing the benzofuranone core often employ intramolecular cyclization or condensation reactions.[1][10] For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes has been shown to produce benzofuranones regioselectively.[10] Another powerful method involves a domino Friedel-Crafts alkylation followed by an intramolecular lactonization.[1]

Caption: Generalized synthetic workflow for 3-substituted benzofuranones.

The reactivity of this molecule is governed by its two primary functional groups. The lactone is susceptible to nucleophilic attack and ring-opening, providing a handle for derivatization. The α-protons on the nitromethyl group are acidic, allowing for deprotonation and subsequent reaction with electrophiles, a cornerstone of nitroalkane chemistry (e.g., the Henry reaction).

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Based on public database entries, the following spectral data are available for this compound:

-

¹H NMR Spectroscopy: Provides information on the proton environment, confirming the presence of the aromatic ring, the benzylic proton, and the methylene protons of the nitromethyl group.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the lactone carbonyl (C=O) stretch (typically ~1760 cm⁻¹), the aromatic C=C stretches, and the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1550 and 1350 cm⁻¹, respectively).[5]

-

Mass Spectrometry (MS): GC-MS data are available, which would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the nitro group or cleavage of the lactone ring.[5]

Applications and Biological Significance

The benzofuran chemical scaffold is of significant interest to the pharmaceutical and agrochemical industries.[2][3][11] Derivatives have demonstrated a wide array of biological activities, making them privileged structures in drug design.[3][4]

While specific biological activities for this compound are not extensively documented in the public domain, its structural components suggest several avenues for investigation. The nitro group is a versatile functional group that can be a pharmacophore itself or be reduced to an amine, opening up a vast chemical space for analog synthesis. The compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications. It is commercially available for research purposes, indicating its utility in discovery programs.[12]

Caption: Biological relevance of the benzofuranone core structure.

Safety and Handling

According to available safety data sheets, this compound requires careful handling in a laboratory setting.[13]

General Precautions:

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and eye/face protection.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[13]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[13]

-

Spills: Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Collect spillage for disposal, avoiding dust creation.[13]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a valuable heterocyclic compound that combines the biologically relevant benzofuranone core with the synthetically versatile nitromethyl group. Its well-defined chemical identity and physicochemical properties, coupled with the rich chemistry of its parent scaffold, make it an attractive starting material and building block for medicinal chemistry and materials science. Further investigation into its biological activity and synthetic applications is warranted and promises to yield novel discoveries.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 251502, this compound. Retrieved from [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cimini, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Retrieved from [Link]

- Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.

-

ResearchGate (n.d.). Recent Progress in the Synthesis of 2-Benzofuran-1(3 H )-one. Retrieved from [Link]

-

MDPI (n.d.). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

-

NIST (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3804259, 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]

-

NIST (n.d.). 1(3H)-Isobenzofuranone. Retrieved from [Link]

-

Wikipedia (n.d.). Phthalide. Retrieved from [Link]

-

Atlantis Press (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

-

CAS (n.d.). Ursan-28-oic acid, 3,13-dihydroxy-, γ-lactone, (3β)-. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of 3(2H)-Benzofuranone. Retrieved from [Link]

-

FooDB (2010). Showing Compound Phthalide (FDB010076). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18939, 3-Methyl-1(3H)-isobenzofuranone. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 3,3-Dimethyl-2-benzofuran-1(3H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 5-Nitro-1-benzofuran-2(3H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6885, Phthalide. Retrieved from [Link]

-

MDPI (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95365, 3-Phenylphthalide. Retrieved from [Link]

Sources

- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H7NO4 | CID 251502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 1(3H)-Isobenzofuranone [webbook.nist.gov]

- 8. Phthalide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Characterization of 3-(Nitromethyl)-2-benzofuran-1(3H)-one (CAS Number: 3598-68-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 3-(Nitromethyl)-2-benzofuran-1(3H)-one, a molecule of interest in synthetic chemistry and drug discovery. This document, intended for a scientific audience, delves into the physicochemical properties, spectroscopic profile, safe handling procedures, and a representative synthetic protocol for this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(nitromethyl)phthalide, is a heterocyclic compound featuring a benzofuranone core substituted with a nitromethyl group at the 3-position.[1] This structural motif makes it a potentially valuable intermediate for the synthesis of more complex molecules.

A summary of its key chemical and physical properties is presented in Table 1. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3598-68-3 | [1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(OC2=O)C[O-] | [1] |

| InChI Key | UMCCJTPPLWDHLK-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections detail the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the diastereotopic protons of the methylene group, and the methine proton at the chiral center. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the ortho-substitution pattern on the benzene ring. The methylene protons adjacent to the nitro group and the chiral center will likely appear as a complex multiplet due to their diastereotopic nature. The methine proton will also exhibit a characteristic chemical shift and coupling to the adjacent methylene protons. A representative ¹H NMR spectrum has been recorded on a BRUKER AC-300 instrument.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Key signals to expect include those for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the chiral methine carbon, and the methylene carbon of the nitromethyl group. The chemical shifts of these carbons provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a KBr wafer, will be dominated by characteristic absorption bands.[1]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1760 | C=O (Lactone) | Strong, characteristic stretching vibration for a five-membered ring lactone. |

| ~1550 and ~1370 | NO₂ (Nitro group) | Strong asymmetric and symmetric stretching vibrations, respectively. |

| ~1600 and ~1470 | C=C (Aromatic) | Stretching vibrations of the benzene ring. |

| ~3100-3000 | C-H (Aromatic) | Stretching vibrations. |

| ~2900 | C-H (Aliphatic) | Stretching vibrations of the methylene and methine groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (193.16 g/mol ).

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is expected to involve the loss of the nitro group (NO₂) to give a prominent fragment at m/z 147. Further fragmentation of the benzofuranone core can also be anticipated. The GC-MS data available on PubChem indicates a top peak at m/z 146.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often involving the condensation of a suitable precursor with a nitromethane source. A general, illustrative workflow for the synthesis of benzofuranone derivatives is presented below. It is important to note that specific reaction conditions may need to be optimized for this particular compound.

Caption: A generalized workflow for the synthesis of this compound.

A plausible synthetic approach involves the reaction of 2-formylbenzoic acid with nitromethane in the presence of a base. The reaction likely proceeds through a Henry (nitro-aldol) reaction followed by intramolecular cyclization and dehydration to yield the final product.

Safety, Handling, and Disposal

As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat should be worn. For larger quantities or in case of potential exposure, consider a chemical-resistant apron.

-

Respiratory Protection: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

Handling and Storage

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains, and avoid discharge into the environment.[2] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

Caption: Recommended disposal workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the characterization data for this compound (CAS 3598-68-3). The information presented, including its physicochemical properties, spectroscopic profile, a representative synthetic workflow, and comprehensive safety and handling guidelines, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the safety protocols outlined is essential for the responsible use of this compound in a laboratory setting.

References

-

This compound. PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Nitromethyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Nitromethyl)phthalide, a derivative of the versatile phthalide scaffold, presents a unique case study in molecular conformation due to the interplay between its rigid bicyclic core and the flexible, electron-withdrawing nitromethyl substituent. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for elucidating its reactivity, predicting its interactions with biological targets, and designing novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-(Nitromethyl)phthalide, integrating experimental methodologies and computational approaches to offer a holistic understanding for researchers in organic chemistry and drug discovery.

Introduction: The Significance of 3-(Nitromethyl)phthalide

Phthalides, or 1(3H)-isobenzofuranones, are a class of bicyclic lactones found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The introduction of a nitromethyl group at the 3-position of the phthalide ring system introduces a chiral center and a functional group known for its diverse reactivity. 3-(Nitromethyl)phthalide serves as a key intermediate in the synthesis of more complex molecules and is of interest for its potential pharmacological applications.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure.[1] The conformation, or the spatial arrangement of atoms, dictates how a molecule presents itself to its environment, influencing everything from its solubility and crystal packing to its ability to bind to a specific enzyme or receptor. For 3-(Nitromethyl)phthalide, the key conformational question revolves around the rotational freedom of the nitromethyl group relative to the phthalide core.

This guide will delve into the methodologies used to probe this conformation, from the definitive picture provided by X-ray crystallography to the dynamic insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive power of computational chemistry.

Synthesis of 3-(Nitromethyl)phthalide

A foundational aspect of studying any molecule is its synthesis. A classic and effective method for the preparation of 3-(Nitromethyl)phthalide was reported in The Journal of Organic Chemistry in 1970.[2] This method provides a reliable route to obtain the target compound for subsequent structural and conformational analysis.

Experimental Protocol: Synthesis of 3-(Nitromethyl)phthalide

Materials:

-

o-Phthalaldehydic acid

-

Nitromethane

-

Triethylamine

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phthalaldehydic acid in a minimal amount of anhydrous diethyl ether.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of nitromethane followed by a catalytic amount of triethylamine.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid and water.

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 3-(Nitromethyl)phthalide can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield a yellow solid.

Elucidating the Molecular Structure: Experimental Approaches

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[3][4] This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists within the crystal lattice.

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality.[5][6] For 3-(Nitromethyl)phthalide, slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, acetone) is a common starting point. A vial containing the solution is loosely covered to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[7]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The instrument rotates the crystal and collects the intensity and position of thousands of these reflections.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is refined to best fit the experimental data, resulting in a detailed three-dimensional structure of 3-(Nitromethyl)phthalide.

The resulting crystal structure would provide precise measurements of the dihedral angle between the phthalide ring and the nitromethyl group, revealing the preferred conformation in the solid state.

NMR Spectroscopy: Conformation in Solution

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational behavior of molecules in solution.[8][9][10] For 3-(Nitromethyl)phthalide, NMR can be used to determine the preferred conformation and to probe the energy barrier to rotation around the C3-C(nitromethyl) bond.

-

Sample Preparation: Prepare a solution of purified 3-(Nitromethyl)phthalide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration appropriate for the spectrometer.

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts and coupling constants of the protons, particularly the methine proton at C3 and the methylene protons of the nitromethyl group, will be sensitive to the molecular conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform a 2D NOESY or ROESY experiment. The presence of through-space correlations (NOEs) between specific protons of the phthalide ring and the nitromethyl group can provide direct evidence for their spatial proximity, thus defining the preferred conformation.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures. If there is a dynamic equilibrium between two or more conformers, changes in the spectral line shapes (e.g., broadening and coalescence of peaks) can be observed as the temperature is varied. Analysis of these changes can provide the activation energy for the conformational interchange.

Computational Chemistry: Predicting Conformational Landscapes

In the absence of experimental data or to complement it, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformations of a molecule and their relative energies.[11][12]

Protocol for DFT-Based Conformational Analysis:

-

Initial Structure Generation: Generate an initial 3D structure of 3-(Nitromethyl)phthalide using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the dihedral angle of the C3-C(nitromethyl) bond. This will generate a series of potential low-energy conformations.

-

Geometry Optimization: Each of the generated conformers is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[13] This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine the most stable conformation and the energy differences between them. This allows for the prediction of the Boltzmann population of each conformer at a given temperature.

Molecular Structure and Conformational Preferences of 3-(Nitromethyl)phthalide

Based on the principles of stereochemistry and the analysis of related systems, we can predict the likely conformational behavior of 3-(Nitromethyl)phthalide. The rotation around the single bond connecting the chiral center (C3) and the nitromethyl group is expected to be hindered due to steric interactions between the bulky nitro group and the ortho-substituents of the benzene ring of the phthalide core.

Computational studies would likely reveal two primary low-energy conformers, corresponding to different staggered arrangements of the nitromethyl group relative to the phthalide ring. The relative stability of these conformers will be determined by a balance of steric hindrance and electrostatic interactions.

Table 1: Predicted Conformational Data for 3-(Nitromethyl)phthalide

| Parameter | Predicted Value/Observation |

| Key Dihedral Angle | C(carbonyl)-C(aromatic)-C3-C(nitromethyl) |

| Likely Conformations | Two low-energy staggered conformers |

| Energy Barrier to Rotation | Expected to be significant, potentially observable by VT-NMR |

| Dominant Conformer | Dependent on the subtle balance of steric and electronic effects |

Implications for Reactivity and Drug Design

The conformation of 3-(Nitromethyl)phthalide has significant implications for its chemical reactivity and its potential as a pharmacophore.[14] The accessibility of the acidic protons on the nitromethyl group, for instance, will be influenced by the steric environment created by the phthalide ring in the preferred conformation. This can affect its participation in reactions such as Henry (nitroaldol) reactions.[15]

From a drug design perspective, the defined three-dimensional shape of the dominant conformer is crucial for its interaction with a biological target. A rigidified conformation, resulting from a high rotational barrier, can lead to higher binding affinity and selectivity. Understanding the conformational landscape of 3-(Nitromethyl)phthalide is therefore a critical step in the rational design of new therapeutic agents based on this scaffold.

Conclusion

The molecular structure and conformation of 3-(Nitromethyl)phthalide are governed by the interplay of its rigid phthalide core and the rotatable nitromethyl substituent. A multi-faceted approach, combining synthesis, experimental characterization through X-ray crystallography and NMR spectroscopy, and predictive computational modeling, is essential for a comprehensive understanding. The insights gained from such studies are not only of fundamental chemical interest but also hold significant value for the application of 3-(Nitromethyl)phthalide in organic synthesis and the development of novel pharmaceuticals.

Visualizations

Diagram 1: Synthesis of 3-(Nitromethyl)phthalide

Caption: Synthetic route to 3-(Nitromethyl)phthalide.

Diagram 2: Workflow for Conformational Analysis

Caption: Integrated workflow for conformational analysis.

References

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Growing Quality Crystals for Single Crystal X-ray Analysis. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2431-2456. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Mazzanti, A., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(35), 20211-20220. [Link]

-

auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Nagy, B. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]

-

Coles, S. J., & Carroll, M. A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 369-383. [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie, 134(38), e202205735. [Link]

-

LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

Whelton, B. D., & Huitric, A. C. (1970). 3-Nitromethylphthalide and 2-phenyl-3-nitromethylphthalimidine. The Journal of Organic Chemistry, 35(9), 3143–3144. [Link]

-

Tanaka, T., et al. (2023). Conformational analysis of davidiin and punicafolin via DFT calculation of 1H NMR coupling constants. ChemRxiv. [Link]

-

Di Tommaso, E., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]

-

Delgado, G., & Chávez, M. I. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. In Studies in Natural Products Chemistry (Vol. 52, pp. 43-105). Elsevier. [Link]

-

Organic Chemistry Portal. (n.d.). Phthalide synthesis. Retrieved from [Link]

-

The Journal of Organic Chemistry, 35(11), 1970. [Link]

-

The Journal of Organic Chemistry, 35(3), 1970. [Link]

-

The Journal of Organic Chemistry, 35(10), 1970. [Link]

-

Aitken, R. A., & Raut, S. V. (1993). Structurally Dependent Behavior of the Nitromethyl Group of Aliphatic γ-Nitrothioamides under Nitrile Oxide Generation Reaction Conditions. ChemInform, 24(33). [Link]

-

Kumar, A., et al. (2012). Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides. Chemical Communications, 48(67), 8344-8346. [Link]

-

Villalobos-García, D., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3015. [Link]

Sources

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. How To [chem.rochester.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. auremn.org.br [auremn.org.br]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

- 14. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic data for 3-(nitromethyl)isobenzofuran-1(3H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(nitromethyl)isobenzofuran-1(3H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 3-(nitromethyl)isobenzofuran-1(3H)-one, a compound of interest in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document details the expected spectroscopic signatures and provides field-proven methodologies for data acquisition and interpretation.

Compound Overview

3-(Nitromethyl)isobenzofuran-1(3H)-one, also known as 3-nitromethylphthalide, belongs to the isobenzofuranone class of compounds.[2] Its structure features a bicyclic lactone core with a nitromethyl substituent at the 3-position. This unique combination of functional groups dictates its chemical properties and spectroscopic behavior.

Key Molecular Information:

-

Molecular Formula: C₉H₇NO₄[2]

-

Molecular Weight: 193.16 g/mol [2]

-

IUPAC Name: 3-(nitromethyl)-2-benzofuran-1(3H)-one[2]

-

CAS Number: 3598-68-3[2]

Caption: Molecular structure of 3-(nitromethyl)isobenzofuran-1(3H)-one.

Spectroscopic Data Summary

The following table summarizes the expected and reported spectroscopic data for 3-(nitromethyl)isobenzofuran-1(3H)-one. The interpretation of this data is crucial for confirming the compound's identity and purity.

| Spectroscopic Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm. Benzylic Proton (H-3): Triplet around δ 6.0-6.5 ppm. Methylene Protons (-CH₂NO₂): Doublet of doublets around δ 4.5-5.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 168-172 ppm. Aromatic Carbons: Signals between δ 120-150 ppm. Benzylic Carbon (C-3): Signal around δ 80-85 ppm. Methylene Carbon (-CH₂NO₂): Signal around δ 75-80 ppm. |

| IR Spectroscopy | C=O Stretch (lactone): Strong absorption band at ~1760-1780 cm⁻¹. NO₂ Stretch (asymmetric): Strong absorption at ~1550-1560 cm⁻¹. NO₂ Stretch (symmetric): Medium absorption at ~1370-1380 cm⁻¹. C-O Stretch: Absorption in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 193.04. Key Fragments: m/z 147 ([M-NO₂]⁺), m/z 133 (phthalidyl cation), m/z 105, m/z 77.[2] |

Methodologies and Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality spectroscopic data for isobenzofuranone derivatives.[3] The rationale behind specific choices of solvents and parameters is provided to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. For 3-(nitromethyl)isobenzofuran-1(3H)-one, both ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.

Caption: General workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds.

-

Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal resolution.[3]

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) using appropriate software.

-

Apply a Fourier transform, followed by phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a characteristic "fingerprint" of the compound.

FTIR Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Grind approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.[4]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract atmospheric contributions (CO₂, H₂O).

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups in 3-(nitromethyl)isobenzofuran-1(3H)-one.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.

Caption: A simplified workflow for mass spectrometry analysis.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Acquire the spectrum in positive or negative ion mode.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion.

-

Compare the experimentally determined mass with the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the unequivocal identification and characterization of 3-(nitromethyl)isobenzofuran-1(3H)-one. Adherence to these protocols and a thorough understanding of the principles behind them are paramount for ensuring data quality and advancing research and development efforts involving this and related molecular scaffolds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)–One Derivatives. International Multilingual Journal of Science and Technology, 9(11).

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1(3H)-isobenzofuranone. National Center for Biotechnology Information. Retrieved from [Link]

- Li, P., Chen, J., Wang, J., Liu, Z., & Yu, P. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.

- Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry.

- Read, M. L., El-Zahab, B., & Donnelly, J. A. (2015). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 11, 2194–2203.

-

NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound.

-

U.S. Environmental Protection Agency. (n.d.). Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone, 3-ethoxy-. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-3-(4-methoxybenzyl)isobenzofuran-1(3H)-one. Retrieved from [Link]

Sources

Physical and chemical properties of 3-(Nitromethyl)-2-benzofuran-1(3H)-one

An In-depth Technical Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one

Introduction: this compound, also known as 3-nitromethylphthalide, is a heterocyclic organic compound featuring a benzofuranone core. The benzofuranone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering insights into its synthesis, reactivity, and potential applications for professionals in chemical research and drug development. Understanding these core characteristics is fundamental to leveraging this molecule as a building block for more complex chemical entities.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of chemical research. This compound is unambiguously defined by several key identifiers and structural descriptors.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 3598-68-3 | VSNCHEM[4], Guidechem[5] |

| Molecular Formula | C₉H₇NO₄ | PubChem[3] |

| Molecular Weight | 193.16 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(OC2=O)C[O-] | PubChem[3] |

| InChI | InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2 | PubChem[3] |

| InChIKey | UMCCJTPPLWDHLK-UHFFFAOYSA-N | PubChem[3] |

Molecular Structure Visualization

The structure consists of a fused benzene and furan-2-one ring system, forming the isobenzofuran-1(3H)-one core. A nitromethyl group is attached at the 3-position of the heterocyclic ring.

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

Table 2: Physical and Computed Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 405.3°C at 760 mmHg | Estimated | Guidechem[5] |

| Flash Point | 214.6°C | Estimated | Guidechem[5] |

| XLogP3 | 0.8 | Computed | PubChem[3] |

| Polar Surface Area | 72.1 Ų | Computed | PubChem[3] |

| Hydrogen Bond Donors | 0 | Computed | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem[3] |

| Rotatable Bond Count | 2 | Computed | PubChem[3] |

Expert Insights: The computed XLogP3 value of 0.8 suggests moderate lipophilicity, indicating that the compound is likely to have limited solubility in water but better solubility in organic solvents. The polar surface area of 72.1 Ų is within the range typically associated with good cell permeability, a crucial factor in drug development. The presence of four hydrogen bond acceptors (the two oxygens of the nitro group and the two oxygens of the lactone) influences its interaction with polar solvents and biological macromolecules.

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data has been reported for this compound.

Table 3: Summary of Spectroscopic Information

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | Data available from BRUKER AC-300. | SpectraBase via PubChem[3] |

| GC-MS | NIST Number: 242075. Key fragments (m/z): 146, 133, 105. | NIST via PubChem[3] |

| FTIR | Spectrum acquired using KBr wafer technique. | SpectraBase via PubChem[3] |

Causality Behind Experimental Choices:

-

¹H NMR is the primary technique for determining the proton framework of a molecule. For this compound, it would confirm the presence of aromatic protons, the diastereotopic protons of the methylene (-CH₂-) group, and the methine (-CH-) proton at the stereocenter.

-

GC-MS provides both the retention time (a measure of volatility) and the mass fragmentation pattern. The observed fragments are characteristic of the molecule's structure, with the base peak often corresponding to a particularly stable fragment, helping to confirm the core benzofuranone structure.

-

FTIR is used to identify functional groups. The spectrum for this compound would be expected to show strong characteristic peaks for the nitro group (N-O stretching) and the lactone carbonyl group (C=O stretching). The use of a KBr wafer is a standard technique for analyzing solid samples.

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not widely published in top-tier journals, its synthesis can be inferred from established methods for constructing the benzofuranone scaffold.

Plausible Synthetic Approaches

The construction of substituted benzofuranones is an active area of research. Modern synthetic strategies often rely on domino or cascade reactions to build molecular complexity efficiently.

-

From Hydroxy-pyrones and Nitroalkenes: A reported method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which can lead to the regioselective formation of substituted benzofuranones.[6] This approach allows for programmable substitution patterns on the aromatic ring.

-

Domino Friedel-Crafts/Lactonization: Another powerful strategy involves a domino reaction commencing with a Friedel-Crafts alkylation of a phenol derivative, followed by an intramolecular lactonization to form the benzofuran-2-one ring.[1] This method is particularly useful for creating 3,3-disubstituted benzofuranones.

Caption: General workflow for domino synthesis of benzofuranones.

Expected Chemical Reactivity

The reactivity of this compound is governed by its key functional groups: the lactone, the aromatic ring, and the nitromethyl moiety.

-

Lactone Ring Opening: The ester linkage in the lactone is susceptible to hydrolysis under basic or acidic conditions, which would open the ring to form a 2-(hydroxymethyl)benzoic acid derivative.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The existing oxygen substituent will direct incoming electrophiles primarily to the positions ortho and para to it.

-

Reactivity of the Nitromethyl Group: The protons on the carbon adjacent to the nitro group are acidic. This allows for deprotonation with a suitable base to form a nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as Michael additions or Henry (nitro-aldol) reactions, making it a valuable handle for further molecular elaboration.

Relevance in Drug Discovery and Research

The isobenzofuran-1(3H)-one core is a key pharmacophore found in compounds with significant therapeutic potential. Recent studies have highlighted derivatives of this scaffold as promising agents in neuroprotection and oncology.

-

Neuroprotection: A 2024 study published in the Journal of Medicinal Chemistry described the discovery of isobenzofuran-1(3H)-one derivatives as selective inhibitors of the TREK-1 potassium channel.[7] Inhibition of TREK-1 is a potential strategy for preventing neuronal cell death in ischemic stroke.[7]

-

Anticancer Activity: The broader class of benzofuran compounds has been extensively investigated for anticancer properties.[2] They can be designed to interact with various biological targets involved in cancer progression.

While this compound itself is not a marketed drug, its structure represents a valuable starting point. The reactive nitromethyl group serves as a synthetic handle for introducing diverse functionalities, enabling the generation of chemical libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

As with any research chemical, proper handling procedures are mandatory to ensure laboratory safety.

Table 4: Summary of Safety Information

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves (satisfying EN 374), safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.[8] |

| Inhalation | Avoid breathing dust or vapors. If inhaled, move to fresh air. If breathing is difficult, provide oxygen.[8] |

| Skin/Eye Contact | Avoid contact. In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[8] |

| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[8] |

| Disposal | Dispose of via a licensed chemical destruction plant. Do not allow entry into drains or sewer systems.[8] |

Trustworthiness of Protocols: The safety protocols described are based on standard laboratory practices and information from Safety Data Sheets (SDS). Adherence to these guidelines provides a self-validating system for minimizing exposure and risk during handling and experimentation.

Conclusion

This compound is a well-defined chemical entity with a rich set of properties that make it a compound of interest for synthetic and medicinal chemists. Its benzofuranone core is a recognized pharmacophore, and the presence of a reactive nitromethyl group provides a versatile platform for the synthesis of novel derivatives. The data presented in this guide—from its fundamental physical properties and spectroscopic signature to its potential synthetic routes and biological relevance—equips researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3-methoxy-3-(nitromethyl)-2-benzofuran-1(3H)-one Source: SpectraBase URL: [Link]

-

Title: Regioselective Synthesis of Benzofuranones and Benzofurans Source: Beaudry Research Group, Oregon State University (via ACS Publications) URL: [Link]

-

Title: A Short and Versatile Synthesis of Benzofuran-3-acetic Acids Source: HETEROCYCLES, Vol. 41, No. 4, 1995 URL: [Link]

-

Title: Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry Source: Molecules (via NCBI) URL: [Link]

-

Title: 5-Nitro-1-benzofuran-2(3H)-one Source: Acta Crystallographica Section E (via NCBI) URL: [Link]

-

Title: 2(3H)-Benzofuranone Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Photoreactions of 3-diazo-3H-benzofuran-2-one; Dimerization and Hydrolysis of Its Primary Photoproduct, a Quinonoid Cumulenone: A Study by Time-Resolved Optical and Infrared Spectroscopy Source: Journal of the American Chemical Society (via PubMed) URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (via ScienceOpen) URL: [Link]

-

Title: Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound | C9H7NO4 | CID 251502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. guidechem.com [guidechem.com]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]